![molecular formula C23H19N3O3S B2533216 N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide CAS No. 681266-50-2](/img/structure/B2533216.png)
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of N-substituted carboxamide derivatives is a topic of interest in various research studies due to their potential biological activities. In the context of the compound "N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide," similar compounds have been synthesized and characterized in the literature. For instance, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Another study reported the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives through heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . These methods provide a foundation for the synthesis of related compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated using single-crystal X-ray diffraction, revealing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information is valuable for understanding the conformational preferences and potential intermolecular interactions of similar carboxamide derivatives.
Chemical Reactions Analysis
The reactivity of carboxamide derivatives can be inferred from studies on their chemical reactions. Although the provided papers do not directly address the chemical reactions of the specific compound , they do provide insights into the reactivity of structurally related compounds. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to the formation of a series of carboxylic acids and their derived carboxamides . Such reactions are indicative of the potential chemical transformations that carboxamide derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are crucial for their potential applications. The papers provided do not directly discuss the properties of "this compound," but they do provide data on related compounds. For example, the use of a labeling reagent with a naphthyl functional group for the detection of carbohydrates by capillary electrophoresis suggests that naphthyl-containing compounds have high molar absorptivity, which is an important optical property . Additionally, the cytotoxic activity of carboxamide derivatives against various cancer cell lines indicates their potential biological properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-6-10-19(11-7-15)26-22(20-13-30(28,29)14-21(20)25-26)24-23(27)18-9-8-16-4-2-3-5-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYTPQMENHRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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